molecular formula C29H47BrO3 B14711705 5-Bromo-6-oxocholestan-3-yl acetate CAS No. 14956-20-8

5-Bromo-6-oxocholestan-3-yl acetate

Cat. No.: B14711705
CAS No.: 14956-20-8
M. Wt: 523.6 g/mol
InChI Key: YSMYGJURSXWFES-UHFFFAOYSA-N
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Description

5-Bromo-6-oxocholestan-3-yl acetate is a synthetic derivative of cholestane, a saturated steroid. This compound is characterized by the presence of a bromine atom at the 5th position, a keto group at the 6th position, and an acetate ester at the 3rd position. It is a part of a broader class of cholestane derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-oxocholestan-3-yl acetate typically involves multiple steps, starting from cholestane or its derivatives. One common method includes the bromination of cholestane at the 5th position, followed by oxidation to introduce the keto group at the 6th position. The final step involves the esterification of the hydroxyl group at the 3rd position with acetic anhydride to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-oxocholestan-3-yl acetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions, potentially leading to the formation of more complex derivatives.

    Reduction: The keto group at the 6th position can be reduced to a hydroxyl group.

    Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group can yield 5-Bromo-6-hydroxycholestan-3-yl acetate, while substitution of the bromine atom can lead to various derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-oxocholestan-3-yl acetate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex steroid derivatives.

    Biology: Studies have explored its potential as a modulator of biological pathways, particularly those involving steroid hormones.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of various industrial products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-6-oxocholestan-3-yl acetate involves its interaction with specific molecular targets and pathways. The bromine atom and keto group play crucial roles in its biological activity, potentially interacting with enzymes and receptors involved in steroid metabolism. The acetate ester may also influence its solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6-Beta-Bromo-7-Oxo-5-Alpha-Cholestan-3-Beta-Yl Acetate
  • 5-Bromo-6-Beta-Hydroxy-5-Alpha-Cholestan-3-Beta-Yl Acetate
  • 7-Alpha-Bromo-5-Alpha-Cholestan-3-Beta-Yl Benzoate

Uniqueness

5-Bromo-6-oxocholestan-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the keto group at the 6th position differentiates it from other cholestane derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.

Properties

CAS No.

14956-20-8

Molecular Formula

C29H47BrO3

Molecular Weight

523.6 g/mol

IUPAC Name

[5-bromo-10,13-dimethyl-17-(6-methylheptan-2-yl)-6-oxo-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H47BrO3/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(32)29(30)17-21(33-20(4)31)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-25H,7-17H2,1-6H3

InChI Key

YSMYGJURSXWFES-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4(C3(CCC(C4)OC(=O)C)C)Br)C

Origin of Product

United States

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